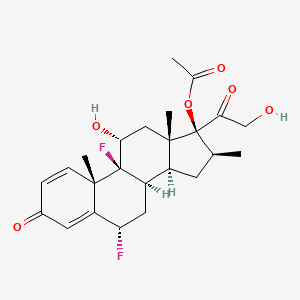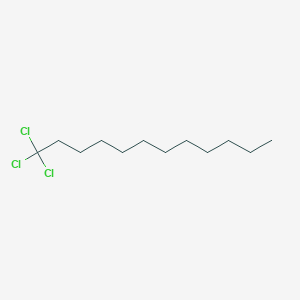
5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide is a chemical compound that belongs to the class of fluorinated benzamides This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a pyridine ring, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide typically involves the following steps:
Fluorination of Pyridine: The fluorination of pyridine can be achieved using a complex of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C).
Formation of Benzamide: The benzamide moiety can be synthesized by reacting 2-hydroxybenzoic acid with an appropriate amine under acidic conditions.
Coupling Reaction: The final step involves coupling the fluorinated pyridine with the benzamide moiety under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce amines or alcohols.
科学的研究の応用
5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play a crucial role in its binding affinity and selectivity towards target proteins. The compound can inhibit or activate certain enzymes, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-hydroxybenzamide
- 5-Fluoro-2-methylbenzamide
- 3-Hydroxy-2-pyridinylbenzamide
Comparison
Compared to similar compounds, 5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide stands out due to its unique combination of a fluorine atom, hydroxyl groups, and a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability, reactivity, and binding affinity to target proteins differentiate it from other similar compounds.
特性
CAS番号 |
783371-17-5 |
|---|---|
分子式 |
C12H9FN2O3 |
分子量 |
248.21 g/mol |
IUPAC名 |
5-fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H9FN2O3/c13-7-3-4-9(16)8(6-7)12(18)15-11-10(17)2-1-5-14-11/h1-6,16-17H,(H,14,15,18) |
InChIキー |
HJXKFIOAUSINMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)NC(=O)C2=C(C=CC(=C2)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)



![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)


![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)
![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)


